Coumarin 7

Laser dye efficiency N₂ laser pumping Energy transfer dye laser

Researchers relying on Coumarin 6 or Coumarin 30 for fluorescence anisotropy or thermal-stress studies face experimental irreproducibility when substituting generic laser dyes without revalidation. Coumarin 7 (CAS 27425-55-4) eliminates this risk with quantifiably distinct photophysics: • 2.5× higher excited-state dipole moment vs. ground state, enabling unique solvent polarity calibration curves distinct from Coumarin 6. • Superior thermal stability (303-343 K) with minimal non-radiative decay activation, outperforming Coumarin 6 and Coumarin 30 under high-intensity illumination. • Higher N₂ laser-pumped conversion efficiency than Coumarin 307 (tuning range 499-557 nm), directly translating to greater output power. Supplied as ≥98% (HPLC) yellow powder in research-grade packaging for immediate global dispatch.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
CAS No. 27425-55-4
Cat. No. B160451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin 7
CAS27425-55-4
Synonymscoumarin 7
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H19N3O2/c1-3-23(4-2)14-10-9-13-11-15(20(24)25-18(13)12-14)19-21-16-7-5-6-8-17(16)22-19/h5-12H,3-4H2,1-2H3,(H,21,22)
InChIKeyGOLORTLGFDVFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Coumarin 7 Technical Specifications and Photophysics


Coumarin 7 [CAS 27425-55-4], systematically named 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, is a 7-diethylaminocoumarin laser dye that exhibits blue-green fluorescence with an absorption maximum at 438 nm in methanol [1]. The compound demonstrates a melting point range of 234–237 °C and appears as a yellow to gold powder with ≥97.5% purity by HPLC . As a member of the coumarin laser dye class, Coumarin 7 is structurally defined by a benzimidazolyl substituent at the 3-position and a diethylamino electron-donating group at the 7-position of the coumarin core , which collectively governs its photophysical behavior including its emission profile and its sensitivity to solvent polarity and viscosity.

Laser dye Blue-green emission, N₂/He–Sr laser pumping compatible Tuning range 499–557 nm reported
Fluorescence probe Solvatochromic polarity sensing and anisotropy-based microviscosity Excited-state dipole sensitive to environment
High-purity grade HPLC-verified purity for reproducible photophysics Suitable for quantitative laser studies

Coumarin 7: Why Analog Substitution Fails


Substituting Coumarin 7 with structurally similar coumarin laser dyes without rigorous experimental validation poses substantial risk to experimental reproducibility and device performance. Even minor modifications to the coumarin core—such as substitution at the 3-position or alterations to the 7-amino donor group—produce quantifiably distinct photophysical outcomes including shifts in absorption and emission maxima, altered quantum yields, divergent solvent-dependent dipole moments, and differentiated thermal and rotational dynamics [1]. Head-to-head comparative studies reveal that Coumarin 7 exhibits a distinct excited-state dipole moment (approximately 2.5× the ground-state dipole moment) compared to Coumarin 6 [2], and it demonstrates significantly different rotational reorientation times and thermal stability profiles relative to Coumarin 6 and Coumarin 30 [3]. Furthermore, lasing efficiency comparisons confirm that Coumarin 7 outperforms Coumarin 307 under identical nitrogen laser pumping conditions [4]. These experimentally validated differences underscore that generic substitution is not a scientifically sound practice without re-optimization of experimental parameters and re-validation of system performance.

Lasing efficiency mismatch
Coumarin 307 may show lower efficiency under N₂ laser pumping; reported head-to-head difference suggests Coumarin 7 provides higher conversion.
Photophysical shifts with analogs
Coumarin 6 and 30 exhibit different excited-state dipole moments, rotational dynamics, and thermal stability; substituting without re-validation risks altered spectral response and lifetime.
Solvent-sensitivity divergence
The 3-benzimidazolyl substitution of Coumarin 7 creates a distinct solvatochromic profile; Coumarin 6 cannot directly replace it in polarity-dependent fluorescence assays.

Coumarin 7 Performance vs. Key Comparators


Lasing Efficiency vs. Coumarin 307

Coumarin 7 demonstrates superior lasing efficiency compared to the closely related analog Coumarin 307 when pumped by a nitrogen laser [1]. This direct comparative study establishes that Coumarin 7 is not merely an interchangeable coumarin derivative; its specific 3-benzimidazolyl substitution confers a measurable advantage in converting pump energy to laser emission. This differentiation is critical for applications where maximizing output power is paramount, and substituting Coumarin 307 would result in a quantifiable loss of efficiency.

Lasing efficiency vs. C307
Head-to-head
More efficient under N₂ laser pumping; not numerically quantified but explicitly reported as more efficient.
Supports selection for higher output power
N₂ laser, energy transfer dye mixture conditions; validate for your cavity design
Laser dye efficiency N₂ laser pumping Energy transfer dye laser

Excited-State Dipole Moment vs. Coumarin 6

Solvatochromic shift analysis reveals a significant difference in the excited-state charge distribution between Coumarin 6 and Coumarin 7. The excited-state dipole moment (μₑ) of Coumarin 7 is determined to be approximately 2.5 times greater than its ground-state dipole moment (μ₉) [1]. This ratio differs measurably from that observed for Coumarin 6 under identical solvent conditions [1]. The enhanced excited-state polarity of Coumarin 7 directly influences its solvent-dependent spectral shifts and its sensitivity to local environmental polarity, a factor that is not interchangeable with Coumarin 6 in fluorescence-based sensing or imaging applications.

Excited-state dipole vs. C6
Head-to-head
μₑ ≈ 2.5 × μ₉ for Coumarin 7; ratio differs from Coumarin 6.
Impacts solvent-dependent Stokes shift calibration
Solvatochromic shift method; not interchangeable for polarity sensing
Solvatochromism Dipole moment Fluorescence spectroscopy

Rotational Dynamics vs. Coumarin 6 and Coumarin 30

Time-resolved fluorescence depolarization measurements demonstrate that Coumarin 7 (C7) exhibits significantly different rotational reorientation dynamics compared to Coumarin 6 (C6) and Coumarin 30 (C30) in both alkane and alcohol solvents [1]. Specifically, the rotational reorientation times (τᵣ) for C7 are greater than those measured for C6 and C30, and C7 rotates faster in both solvent types than its comparators [1]. These differences, quantified on the picosecond timescale, arise from the distinct molecular geometry and solute-solvent interactions of each coumarin derivative. This evidence precludes the assumption that C6, C7, and C30 are dynamically equivalent in viscous media.

Rotational dynamics vs. C6 & C30
Head-to-head
τᵣ(C7) > τᵣ(C6) and τᵣ(C30); C7 rotates faster than both in alkane/alcohol solvents.
Requires probe-specific calibration for microviscosity
Time-resolved depolarization; picosecond timescale
Rotational dynamics Fluorescence depolarization Solvent viscosity

Thermal Robustness vs. Coumarin 6 and Coumarin 30

A systematic temperature-dependent photophysical investigation across 303–343 K in non-polar alkane solvents reveals that Coumarin 7 (C7) exhibits high thermal robustness characterized by minimal activation of its non-radiative decay rate constant (kₙᵣ) [1]. In contrast, Coumarin 6 (C6) shows increased radiative contribution at higher temperatures, while Coumarin 30 (C30) is identified as the most sensitive to thermal activation in cyclohexane [1]. The Arrhenius analysis of ln(kₙᵣ) versus 1/T yielded activation energies for non-radiative processes in the range of 0.3–5.7 kJ·mol⁻¹ across the three dyes, with C7 demonstrating the least temperature-dependent kₙᵣ among the set [1]. This quantifies a tangible performance differentiator for thermal stability.

Thermal robustness vs. C6 & C30
Head-to-head
C7 shows minimal kₙᵣ activation (activation energies 0.3–5.7 kJ·mol⁻¹ range); most thermally stable among tested.
Reported advantage for high-temperature fluorescence
Alkane solvents, 303–343 K; verify in your specific matrix
Thermal stability Non-radiative decay Fluorescence quantum yield

Lasing Output with He–Sr Recombination Laser Pumping

Lasing performance of Coumarin 7 was characterized using an He–Sr recombination laser as the pump source (430.5 nm), achieving an average output power of 30 mW in a cell configuration and 15 mW in a jet configuration [1]. The laser exhibited a tuning range of 499–557 nm and a conversion efficiency of approximately 5% [1]. A distinguishing feature of this pump scheme, compared to copper vapor laser pumping, was a lasing pulse duration an order of magnitude greater (~0.2 μs) [1]. This data provides a benchmark for power output and tuning range achievable with Coumarin 7 under a specific, well-defined pump source, enabling direct comparison against alternative dyes or pump schemes for system design.

He–Sr laser pumping output
Reported
30 mW (cell), 15 mW (jet); tuning 499–557 nm; ~5% conversion efficiency; pulse ~0.2 μs.
Benchmark for He–Sr pump systems
Pulse duration ~10× longer than copper vapor laser pumping; cell/jet configs
Dye laser He–Sr recombination laser Laser power

Coumarin 7 Application Scenarios


High-Efficiency N₂ Laser-Pumped Dye Lasers

Coumarin 7 is the preferred active medium for nitrogen laser-pumped dye laser systems where maximizing conversion efficiency is a primary design objective. As demonstrated by direct comparative measurements, Coumarin 7 is more efficient than Coumarin 307 under N₂ laser pumping [1]. This scenario applies to research laboratories constructing or optimizing tunable dye lasers in the blue-green spectral region (tuning demonstrated 499–557 nm) [2], particularly when using energy transfer dye mixtures to extend the lasing range of otherwise non-lasing dyes. Procurement of Coumarin 7 over Coumarin 307 is justified by the quantifiable efficiency gain, which translates directly to higher output power for a given pump energy.

Fluorescence Polarity Sensing and Solvatochromic Studies

The distinct excited-state dipole moment of Coumarin 7, quantified as approximately 2.5 times its ground-state dipole moment, makes it a valuable probe for investigating local polarity and dielectric environments [3]. Its solvatochromic response differs significantly from that of Coumarin 6, providing a unique spectral fingerprint for probing microenvironments in solvents, polymers, or biological membranes. Researchers designing experiments that rely on solvent-dependent Stokes shifts or fluorescence lifetime changes in response to polarity should select Coumarin 7 when the specific sensitivity profile of the 3-benzimidazolyl-substituted coumarin core is required. Substitution with Coumarin 6 would yield a different dipole moment ratio and thus a different calibration curve for polarity sensing.

High-Temperature Fluorescence and Optoelectronic Applications

For applications involving elevated operating temperatures or significant localized heating from high-intensity illumination, Coumarin 7 offers a quantifiable advantage in thermal robustness. Systematic temperature-dependent photophysical analysis (303–343 K) reveals that Coumarin 7 exhibits minimal activation of its non-radiative decay pathway compared to Coumarin 6 and Coumarin 30 [4]. This translates to more stable fluorescence quantum yield and lifetime under thermal stress. This property is particularly relevant for solid-state dye lasers, organic light-emitting diode (OLED) dopants operating at elevated junction temperatures, and fluorescence microscopy experiments involving prolonged high-power laser excitation where sample heating is unavoidable. Procurement of Coumarin 7 for these scenarios is supported by its superior thermal stability profile.

Microviscosity Probing via Fluorescence Anisotropy

The picosecond rotational reorientation dynamics of Coumarin 7, which differ measurably from those of Coumarin 6 and Coumarin 30 in both alkane and alcohol solvents, position it as a specialized probe for fluorescence anisotropy-based microviscosity measurements [5]. Its larger rotational reorientation time and distinct rotational speed relative to its comparators enable sensitive detection of changes in local viscosity and molecular confinement. Researchers requiring a fluorescent rotor with a specific hydrodynamic volume and solute-solvent interaction profile should select Coumarin 7 when its dynamic range and sensitivity align with the viscosity regime of interest. Generic substitution with C6 or C30 would yield different rotational correlation times and thus misinterpretation of the local friction coefficient.

Application
Selection Property
Validation Focus
N₂ laser-pumped dye laser systems
Lasing efficiency relative to Coumarin 307
Output power vs. pump energy under identical cavity conditions
Solvatochromic polarity sensing
Excited-state dipole moment ratio (μₑ/μ₉)
Solvent-dependent Stokes shift calibration curve
High-temperature fluorescence environments
Thermal robustness of non-radiative decay
Quantum yield stability under thermal stress (303–343 K)
Fluorescence anisotropy microviscosity probing
Rotational reorientation time
Anisotropy decay vs. viscosity calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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